molecular formula C10H10BrClN2O3 B1659785 N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide CAS No. 680579-53-7

N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide

Cat. No.: B1659785
CAS No.: 680579-53-7
M. Wt: 321.55 g/mol
InChI Key: DBZMOLFRJVMPNZ-UHFFFAOYSA-N
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Description

N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide is an organic compound that features a bromobutanamide moiety attached to a 4-chloro-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide typically involves the reaction of 4-chloro-2-nitroaniline with 3-bromobutanoyl chloride under suitable conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Nucleophilic Substitution: Products include substituted amides or thiol derivatives.

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: Oxidized products may include nitroso or nitro derivatives.

Scientific Research Applications

N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-nitrophenol
  • 3-bromo-4-chloroaniline
  • N-(4-chloro-2-nitrophenyl)acetamide

Uniqueness

N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide is unique due to the presence of both a bromobutanamide and a 4-chloro-2-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

3-bromo-N-(4-chloro-2-nitrophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O3/c1-6(11)4-10(15)13-8-3-2-7(12)5-9(8)14(16)17/h2-3,5-6H,4H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZMOLFRJVMPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379512
Record name N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680579-53-7
Record name N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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